

In-Depth Technical Guide to Cyproterone Acetate-d3

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Compound of Interest

Compound Name: *Cyproterone acetate-d3*

Cat. No.: *B12420027*

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For researchers, scientists, and professionals in drug development, this guide provides comprehensive technical information on **Cyproterone acetate-d3**, a deuterated analog of Cyproterone acetate. This document details supplier information, physicochemical properties, and insights into its synthesis and quality control. Furthermore, it elucidates the mechanism of action of the parent compound, Cyproterone acetate, a potent anti-androgen and progestogen.

Supplier and Product Information

Cyproterone acetate-d3 is available from several specialized chemical suppliers. The following table summarizes key information from various sources to aid in procurement and research planning.

Supplier/ Manufacturer	Product Name	Catalog Number	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Notes
Daicel Pharma Standards	Cyproteron e Acetate- 13C2D3	DCTI-A- 177	C24H26D3 ClO4	419.96	427-51-0 (Unlabelled)	Leading pharmaceutical impurities manufacturer.
Veeprho Life Sciences	Cyproteron e Acetate- D3	DVE00445	C24H26D3 ClO4	419.96	N/A	Used as an internal standard in analytical and pharmacokinetic research.
MedchemE xpress	Cyproteron e acetate- d3	HY-13633S	C24H26D3 ClO4	419.96	2376035- 90-2	Deuterium labeled Cyproteron e acetate.
Clearsynth	Cyproteron e Acetate - 13C2 D3	CS-T- 63099	C2213C2H 26D3ClO4	421.94	427-51- 0(Unlabelled)	Accompanied by a Certificate of Analysis.
Aquigen Bio Sciences	Cyproteron e Acetate D3	AQ- C0036D1	C24H26D3 ClO4	419.96	NA	High-quality reference standard.
Clinivex	Cyproteron e Acetate- 13C2,d3	N/A	N/A	N/A	N/A	For research and development

purposes
only.

Physicochemical Properties

The deuterated form of Cyproterone acetate shares a similar chemical structure with the parent compound, with the key difference being the substitution of three hydrogen atoms with deuterium. This isotopic labeling is crucial for its use as an internal standard in quantitative mass spectrometry-based assays.

Property	Value
Molecular Formula	C ₂₄ H ₂₆ D ₃ ClO ₄
Molecular Weight	419.96 g/mol
Appearance	White to Off-White Solid
Solubility	Soluble in Methanol, Chloroform
Storage	Store at -20°C for long-term stability.

Experimental Protocols

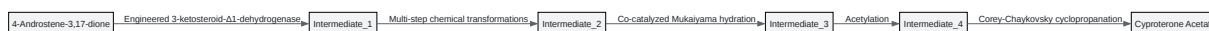
Representative Synthesis of Cyproterone Acetate

While a specific synthesis protocol for **Cyproterone acetate-d₃** is not readily available in the public domain, a well-documented, 10-step chemo-biocatalytic continuous-flow synthesis for the non-deuterated Cyproterone acetate has been described.^{[1][2]} This process provides a relevant example of the synthetic complexity involved. The deuterated acetyl group can be introduced using a deuterated acetylating agent in the final steps of a similar synthetic route.

The key stages of the synthesis are:

- **Enzymatic Dehydrogenation:** An engineered 3-ketosteroid-Δ¹-dehydrogenase is used to introduce a C1-C2 double bond in the A ring of the steroid scaffold.^{[1][2]}
- **Stereoselective Hydration:** A cobalt-catalyzed Mukaiyama hydration establishes the critical C17α-hydroxyl group with high stereoselectivity.^{[1][2]}

- Cyclopropanation: A rapid, flow-based Corey-Chaykovsky reaction builds the cyclopropyl ring fused to the A ring.[1][2]



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Representative synthetic workflow for Cyproterone Acetate.

Quality Control Methodology

The quality and purity of **Cyproterone acetate-d3** are critical for its application as an internal standard. A typical quality control workflow involves a combination of chromatographic and mass spectrometric techniques to confirm its identity and quantify its purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the primary technique for the analysis of Cyproterone acetate and its deuterated analog.

- Sample Preparation: Plasma samples containing Cyproterone acetate are subjected to protein precipitation followed by liquid-liquid extraction to isolate the analyte.
- Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, typically with a C18 reversed-phase column, to separate Cyproterone acetate from other matrix components.
- Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both Cyproterone acetate and its deuterated internal standard.
- Quantification: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and accurately quantify the concentration of Cyproterone acetate in the sample.



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Typical analytical workflow for Cyproterone Acetate quantification.

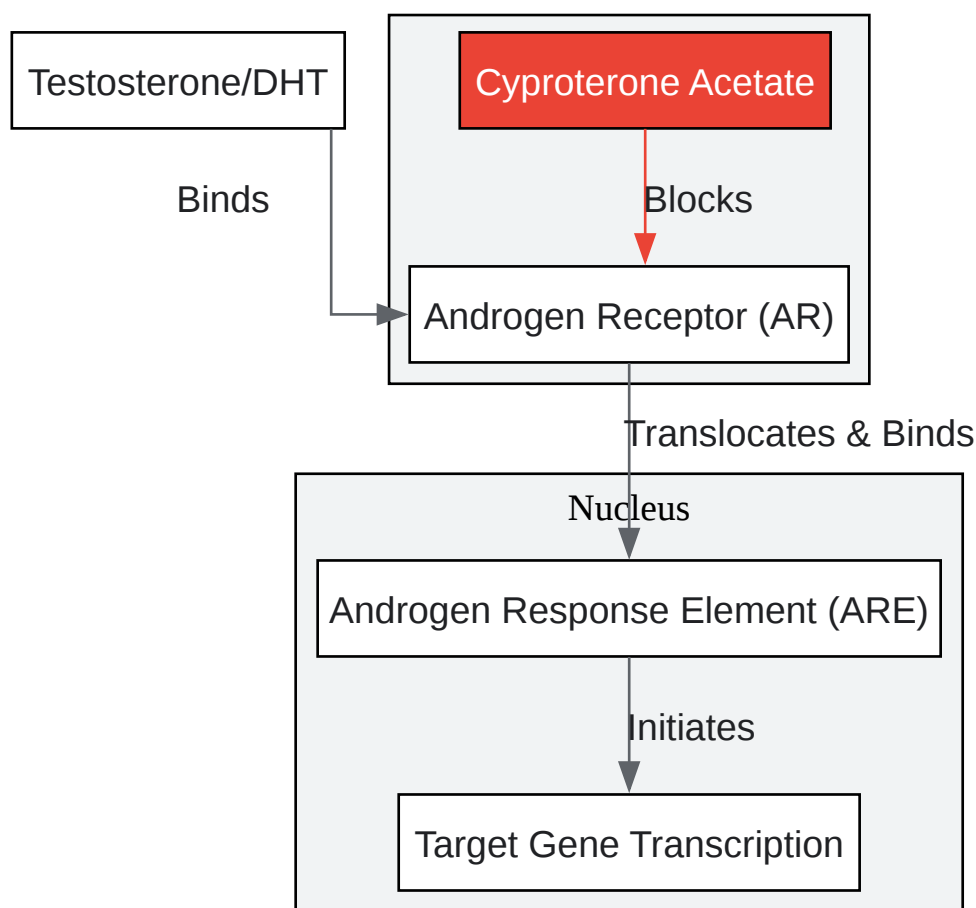
Mechanism of Action: Androgen Receptor Antagonism

Cyproterone acetate exerts its primary pharmacological effects as a potent competitive antagonist of the androgen receptor (AR).^{[3][4][5][6]} Androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), play a crucial role in the development and maintenance of male characteristics and can also promote the growth of androgen-sensitive tissues, including the prostate gland.

The mechanism of action involves several key steps:

- **Androgen Receptor Binding:** In the absence of an antagonist, androgens bind to the AR in the cytoplasm of target cells.
- **Conformational Change and Nuclear Translocation:** Upon androgen binding, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.
- **DNA Binding and Gene Transcription:** In the nucleus, the androgen-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes that regulate cell growth, proliferation, and differentiation.
- **Inhibition by Cyproterone Acetate:** Cyproterone acetate competes with androgens for binding to the AR.^{[3][4][5][6]} By occupying the ligand-binding domain of the AR, it prevents the binding of androgens and the subsequent cascade of events, thereby inhibiting androgen-mediated gene transcription.

Additionally, Cyproterone acetate exhibits progestogenic activity, which leads to a negative feedback effect on the hypothalamic-pituitary-gonadal axis. This results in reduced secretion of luteinizing hormone (LH) and subsequently, decreased testicular production of testosterone.^{[4][5][6]}



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Signaling pathway of Androgen Receptor antagonism by Cyproterone Acetate.

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